1,1-Diethoxycycloheptane
Description
1,1-Diethoxycycloheptane is a cyclic acetal derivative featuring a seven-membered cycloheptane ring with two ethoxy (-OCH₂CH₃) groups attached to the same carbon atom. This structure classifies it as a bicyclic ether, often utilized in organic synthesis as a stabilizing agent for carbonyl groups or as a solvent in specialized reactions.
Properties
CAS No. |
1130-34-3 |
|---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
1,1-diethoxycycloheptane |
InChI |
InChI=1S/C11H22O2/c1-3-12-11(13-4-2)9-7-5-6-8-10-11/h3-10H2,1-2H3 |
InChI Key |
DNULQDXQOYRCNN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CCCCCC1)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Implications :
- Functional Groups : The diethoxy configuration increases polarity compared to 1-ethoxy-1-ethylcyclohexane, which has a hydrophobic ethyl group. In contrast, 1,4-dioxane’s two oxygen atoms create a highly polar ether solvent.
Physicochemical Properties
Key Observations :
- Solubility : 1,4-Dioxane’s high water solubility contrasts sharply with the hydrophobic nature of 1-ethoxy-1-ethylcyclohexane, positioning this compound as intermediate in polarity.
- Volatility : 1,4-Dioxane’s lower molecular weight contributes to its volatility, whereas the larger cycloheptane derivative is expected to be less volatile.
Toxicity and Regulatory Considerations
Critical Notes:
- 1,4-Dioxane’s carcinogenicity has led to stringent regulations, including EPA guidelines for groundwater contamination (<1 ppm) .
- The absence of toxicity data for this compound underscores the need for further research, particularly regarding metabolic byproducts.
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